4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl and phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid typically involves the introduction of trifluoromethyl groups into the butanoic acid structure. One common method is the reaction of trifluoromethyl ketones with phenylacetic acid derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce methyl-substituted butanoic acids .
Scientific Research Applications
4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate the function of specific proteins and pathways .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-phenylbutanoic acid
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
4,4,4-trifluoro-3-methyl-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(11(12,13)14)9(10(15)16)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAADEMIOIIBNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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